Ciprofibrate

Hyperlipidemia Cardiovascular Disease Lipid Metabolism

Ciprofibrate (52214-84-3) is the definitive PPARα agonist for research requiring potent, sustained lipid modulation and experimental reproducibility. Unlike gemfibrozil, it consistently lowers plasma fibrinogen—critical for thrombosis models. It delivers superior LDL-cholesterol reduction compared to bezafibrate and exhibits 25-fold greater potency than fenofibrate in animal models. With a 38–86 h half-life, it enables once-daily dosing paradigms and simplifies sustained-release formulation. Offered at ≥98% purity and a well-characterized EC50 of 900 nM at human PPARα, it is the reference standard that eliminates the therapeutic variability inherent in class switching. Choose ciprofibrate for unmatched pharmacodynamic consistency.

Molecular Formula C13H14Cl2O3
Molecular Weight 289.15 g/mol
CAS No. 52214-84-3
Cat. No. B1669075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofibrate
CAS52214-84-3
SynonymsBRN 1984981;  BRN1984981;  BRN-1984981;  CCRIS 173;  CCRIS173;  CCRIS-173;  Ciprofibrate;  WIN 35833;  WIN35833;  WIN-35833
Molecular FormulaC13H14Cl2O3
Molecular Weight289.15 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl
InChIInChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)
InChIKeyKPSRODZRAIWAKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ciprofibrate (CAS 52214-84-3) for Research and Industrial Procurement: Fibrate-Class Lipid Regulator


Ciprofibrate is a fibric acid derivative and a peroxisome proliferator-activated receptor alpha (PPARα) agonist, functioning as a hypolipidemic agent that reduces both low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol, thereby lowering triglyceride and cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol [1]. This compound belongs to the fibrate class, which includes clinically established analogs such as fenofibrate, gemfibrozil, and bezafibrate [2]. Ciprofibrate is characterized by a notably long terminal elimination half-life, typically ranging from 38 to 86 hours, a property that distinguishes it from many other fibrates and influences dosing considerations [3].

Ciprofibrate vs. Generic Fibrates: Why Substitution Risks Suboptimal Outcomes


Substituting ciprofibrate with another fibrate is scientifically unsound due to substantial differences in their relative efficacy across key lipid parameters, divergent effects on non-lipid cardiovascular risk markers such as fibrinogen, and distinct pharmacokinetic profiles [1]. While all fibrates are PPARα agonists, quantitative head-to-head clinical studies demonstrate that ciprofibrate, compared to fenofibrate, gemfibrozil, and bezafibrate, exhibits a unique signature of lipid modulation, particularly in its greater low-density lipoprotein (LDL) cholesterol-lowering capacity and its consistent reduction of plasma fibrinogen levels, a characteristic not shared by gemfibrozil [2]. These pharmacodynamic differences, coupled with its exceptionally long half-life, mean that a simple in-class switch can lead to significantly altered therapeutic outcomes, which is critical for researchers aiming for experimental reproducibility and for procurement specialists ensuring the correct active pharmaceutical ingredient (API) for formulation [3].

Quantitative Evidence Guide: Ciprofibrate's Differentiated Performance Against Fenofibrate, Gemfibrozil, and Bezafibrate


Superior LDL Cholesterol Reduction: Ciprofibrate vs. Bezafibrate in Type II Hyperlipidemia

In a multicenter, parallel-group study of 174 patients with type II hyperlipidemia, ciprofibrate (100 mg once daily) demonstrated a significantly greater reduction in low-density lipoprotein (LDL) cholesterol compared to sustained-release bezafibrate (400 mg once daily) after eight weeks of treatment [1].

Hyperlipidemia Cardiovascular Disease Lipid Metabolism

Differential Fibrinogen Modulation: Ciprofibrate Reduces vs. Gemfibrozil Increases Fibrinogen

A 12-week, double-blind, randomized study in 110 primary type II hyperlipidemic patients compared ciprofibrate (100 mg/day) to gemfibrozil (1200 mg/day). Ciprofibrate significantly reduced plasma fibrinogen levels by 8.33%, whereas gemfibrozil significantly increased them by 6.97% (P < 0.0001 compared with baseline) [1]. Another study corroborated this, showing ciprofibrate decreased functional fibrinogen levels by 28.2% after 12 weeks, while gemfibrozil increased fibrinogen antigen levels by 24.3% [2].

Cardiovascular Risk Hemostasis Thrombosis

Potency Advantage in Animal Model: Ciprofibrate 25-fold More Active than Fenofibrate

In a preclinical study using normolipemic and hyperlipemic rats, ciprofibrate was found to be approximately 25-fold more active than fenofibrate in reducing plasma triglyceride and cholesterol concentrations [1]. This was demonstrated by comparing the effects of a low dose of ciprofibrate (2.5 mg/kg) against a much higher dose of fenofibrate (50 mg/kg) over 8 days [1].

Preclinical Pharmacology Animal Models PPARα Agonist

Quantitative Comparison: Ciprofibrate vs. Gemfibrozil for Triglyceride Reduction

An open-label, multicenter study compared the efficacy of ciprofibrate (100 mg/day) and gemfibrozil (1200 mg/day) in patients with mixed hyperlipidemia. After 8 weeks, ciprofibrate reduced plasma triglyceride concentrations by 43.5% from baseline, while gemfibrozil produced a larger reduction of 54% (P < 0.001) [1].

Hypertriglyceridemia Lipid-Lowering PPARα

Pharmacokinetic Differentiation: Extended Half-Life of Ciprofibrate Enables Once-Daily Dosing

Ciprofibrate possesses a terminal elimination half-life in patients on long-term therapy that ranges from 38 to 86 hours, which is substantially longer than the half-lives reported for other fibrates, such as gemfibrozil (1.5 hours) and fenofibrate (20 hours) [1]. This pharmacokinetic property supports a once-daily dosing regimen, in contrast to gemfibrozil, which requires twice-daily administration [1].

Pharmacokinetics Drug Metabolism Dosing Regimen

Class-Level LDL-C Lowering Efficacy: Ciprofibrate and Fenofibrate vs. Gemfibrozil and Bezafibrate

A 2000 review of clinical trial data concluded that ciprofibrate and fenofibrate possess significantly greater LDL-cholesterol-lowering capacity compared to bezafibrate or gemfibrozil, a distinction attributed to differences in their molecular pharmacology and impact on lipoprotein metabolism [1].

Dyslipidemia LDL Cholesterol Fibrates

Strategic Applications of Ciprofibrate in Research and Industrial Settings


Preclinical Research in Combined Dyslipidemia Models Requiring Potent LDL Reduction

Ciprofibrate is an ideal candidate for preclinical studies investigating combined dyslipidemia where potent LDL-cholesterol lowering is a primary endpoint. The evidence demonstrates its superior efficacy in reducing LDL cholesterol compared to bezafibrate [1] and its classification among the more potent LDL-lowering fibrates alongside fenofibrate [2]. Researchers can utilize ciprofibrate to model a robust PPARα-mediated effect on LDL metabolism, and its 25-fold greater potency than fenofibrate in animal models [3] allows for the use of lower doses to achieve significant lipid modulation.

Cardiovascular Risk Studies Investigating Fibrinogen as a Modifiable Risk Factor

For research focused on the intersection of lipid metabolism and thrombosis, ciprofibrate is uniquely valuable. Unlike gemfibrozil, which has been shown to increase plasma fibrinogen levels, ciprofibrate consistently reduces them [4][5]. This differential effect is critical for studies aiming to isolate the impact of fibrinogen reduction on cardiovascular outcomes, independent of changes in the standard lipid profile. Procurement of ciprofibrate over gemfibrozil is essential for maintaining experimental integrity in such investigations.

Development of Long-Acting Fibrate Formulations and Fixed-Dose Combinations

Ciprofibrate's exceptionally long half-life (38-86 hours) [6] makes it a preferred active pharmaceutical ingredient (API) for the development of once-daily oral dosage forms and fixed-dose combinations with other cardiovascular agents. For industrial formulators, this pharmacokinetic property simplifies the design of sustained-release matrices and reduces the risk of peak-trough fluctuations in plasma concentration, potentially improving both tolerability and patient adherence. The established once-daily dosing regimen is a direct consequence of this half-life [6].

In Vitro Studies of PPARα Transactivation and Selectivity

Ciprofibrate is a well-characterized, selective PPARα agonist, with reported EC50 values of 900 nM in human HepG2 cell transactivation assays [7]. This quantitative affinity data, along with its known selectivity over PPARγ, makes ciprofibrate a reliable tool compound for in vitro experiments designed to dissect PPARα-specific signaling pathways, gene expression profiles, and downstream metabolic effects. Its use as a reference agonist allows for the benchmarking of novel PPARα modulators in both academic and pharmaceutical industry research settings [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciprofibrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.